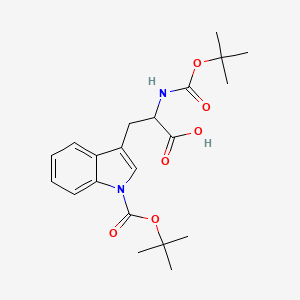

Nalpha,1-Di-Boc-L-tryptophan

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Nalpha,1-Di-Boc-L-tryptophan is a compound that features tert-butyloxycarbonyl (Boc) protecting groups. These Boc groups are commonly used in organic synthesis, particularly in peptide synthesis, to protect amino groups from undesired reactions during the synthesis process .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Nalpha,1-Di-Boc-L-tryptophan typically involves the protection of amino groups using di-tert-butyl dicarbonate (Boc anhydride). The reaction is carried out under basic conditions, often using a base such as triethylamine. The Boc group is introduced to the amino group through a nucleophilic addition-elimination mechanism .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs flow microreactor systems. These systems offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Análisis De Reacciones Químicas

Types of Reactions

Nalpha,1-Di-Boc-L-tryptophan undergoes several types of reactions, including:

Deprotection: The Boc groups can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).

Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the indole ring.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used for the removal of Boc groups.

Substitution: Various nucleophiles can be used depending on the desired substitution product.

Major Products Formed

Aplicaciones Científicas De Investigación

Peptide Synthesis

Nalpha,1-Di-Boc-L-tryptophan serves as a key building block in the synthesis of peptides. Its protective Boc groups allow for the selective coupling of amino acids without interference from the amino group. This capability is particularly valuable in the pharmaceutical industry for developing custom peptides with therapeutic applications .

Drug Development

The compound plays a critical role in drug discovery, particularly in designing compounds that can modulate biological pathways involving serotonin receptors. Research has shown that derivatives of tryptophan can influence neurotransmitter pathways, making them potential candidates for treating mood disorders and other neurological conditions .

Biotechnology

In biotechnological applications, this compound is utilized in producing recombinant proteins. The stability conferred by the Boc groups enhances the yield and stability of proteins expressed in various systems, which is vital for both research and industrial applications .

Research on Neurotransmitters

Researchers utilize this compound to study tryptophan metabolism and its effects on brain function. Understanding these pathways contributes to insights into mood disorders and potential treatments for depression and anxiety .

Analytical Chemistry

This compound is also employed in analytical methods to quantify tryptophan levels in biological samples. This application aids nutritional studies and health assessments by providing accurate measurements of this essential amino acid .

Data Table: Applications of this compound

Case Study 1: Antitumor Activity

A study investigated the antitumor properties of peptide dendrimers functionalized with tryptophan analogs. The results indicated that these compounds exhibited selective toxicity towards glioblastoma cells while preserving normal human astrocytes' viability. This selectivity underscores the potential for developing targeted cancer therapies based on tryptophan derivatives .

Case Study 2: Neurotransmitter Modulation

Research highlighted the role of tryptophan derivatives in enhancing serotonin production. This has implications for treating depression and anxiety disorders, showcasing how modifications to tryptophan can lead to significant therapeutic advancements .

Mecanismo De Acción

The mechanism of action of Nalpha,1-Di-Boc-L-tryptophan primarily involves the protection and deprotection of amino groups. The Boc groups protect the amino groups during synthesis and can be removed under acidic conditions to reveal the free amine .

Comparación Con Compuestos Similares

Similar Compounds

Phenylmethoxycarbonyl (Cbz) protected compounds: These compounds use the Cbz group for protection, which is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.

Fmoc-protected compounds: The fluorenylmethyloxycarbonyl (Fmoc) group is another protecting group used in peptide synthesis, which can be removed under basic conditions.

Uniqueness

Nalpha,1-Di-Boc-L-tryptophan is unique due to the stability and ease of removal of the Boc protecting groups. The Boc group is stable under basic conditions and can be easily removed under acidic conditions, making it highly versatile for various synthetic applications .

Propiedades

Fórmula molecular |

C21H28N2O6 |

|---|---|

Peso molecular |

404.5 g/mol |

Nombre IUPAC |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]indol-3-yl]propanoic acid |

InChI |

InChI=1S/C21H28N2O6/c1-20(2,3)28-18(26)22-15(17(24)25)11-13-12-23(19(27)29-21(4,5)6)16-10-8-7-9-14(13)16/h7-10,12,15H,11H2,1-6H3,(H,22,26)(H,24,25) |

Clave InChI |

FATGZMFSCKUQGO-UHFFFAOYSA-N |

SMILES canónico |

CC(C)(C)OC(=O)NC(CC1=CN(C2=CC=CC=C21)C(=O)OC(C)(C)C)C(=O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.